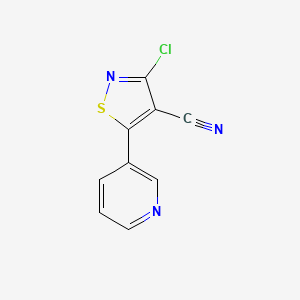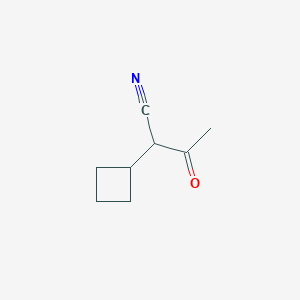
2-Cyclobutyl-3-oxobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asymmetric Synthesis of Cyclobutane Derivatives
The asymmetric synthesis of cyclobutane derivatives has been a subject of interest due to their potential applications in various fields. A notable study has demonstrated the first organocatalytic asymmetric synthesis of a spirooxindole skeleton with an incorporated cyclobutane moiety. This synthesis was achieved through H-bond-directing dienamine activation, resulting in spirocyclobutyl oxindoles with four contiguous stereocenters, including a spiro quaternary center. These compounds were obtained with good yields, excellent regioselectivity, and stereocontrol .
Stereoselective Synthesis and Structural Study
In another significant research effort, stereoselective synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids was accomplished. The free amino acid was fully characterized for the first time, and various synthetic methodologies were developed for the preparation of bis(cyclobutane) beta-dipeptides. These molecules exhibited high rigidity due to the presence of strong intramolecular hydrogen bonds and a cis-fused octane structure. NMR structural studies and DFT calculations supported these findings, and the molecules' rigidity was confirmed in both solution and gas phases .
Detection of Cyclobutanones in Irradiated Foods
Cyclobutanones are important markers for the detection of irradiated foods. Research has led to the chemical synthesis of cis- and trans-2-(tetradec-5'-enyl)cyclobutanones, which were used to identify the cis isomer in irradiated meat and fruit. Additionally, 11-(2'-oxocyclobutyl)undecanoic acid was synthesized and used to generate polyclonal antibodies for the development of an enzyme-linked immunosorbent assay. This assay aids in the detection of 2-substituted cyclobutanones in irradiated chicken meat, showcasing the practical applications of cyclobutane derivatives in food safety .
Molecular Structure Analysis of Cyclobutyl Derivatives
The molecular structure of cyclobutyl derivatives has been explored in studies such as the synthesis of 2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide. This compound contains two chiral centers and exhibits a non-flat cyclobutane ring, which is flexed with a significant dihedral angle. The crystal structure of this compound is characterized by N—H⋯O and C—H⋯O hydrogen-bonding interactions, which stabilize the structure .
Solid-State [2 + 2] Cycloaddition Reaction
The solid-state [2 + 2] cycloaddition reaction has been utilized to stereoselectively synthesize cyclobutane derivatives with pyridyl and carboxylic acid functionalities. The orientation of the monomers, which is crucial for obtaining the desired stereoisomers, was controlled by the anions present in the salts. This research highlights the significance of solid-state synthesis for cyclobutane derivatives, as the salts exhibited photoinert behavior in solution .
Safety And Hazards
2-Cyclobutyl-3-oxobutanenitrile is classified as dangerous . It has hazard statements H301, H311, and H331, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and seeking medical attention if swallowed .
Propriétés
IUPAC Name |
2-cyclobutyl-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(10)8(5-9)7-3-2-4-7/h7-8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJVRCGAKYPGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutyl-3-oxobutanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

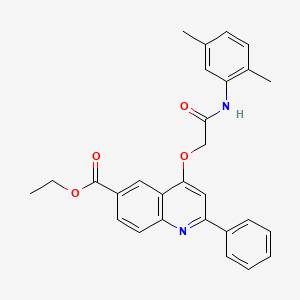
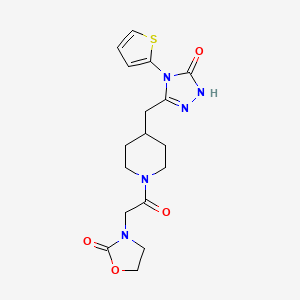
![1-(1,3-Benzodioxol-5-yl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B3019640.png)
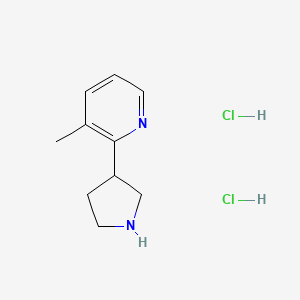
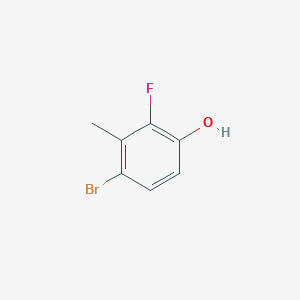
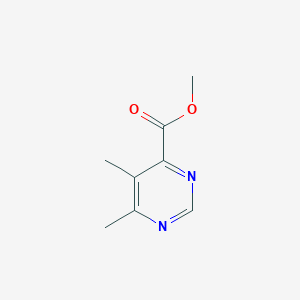
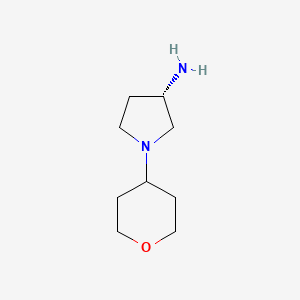
![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide](/img/structure/B3019649.png)
![phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B3019651.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3019655.png)
![5-chloro-4-{[(2-methoxyphenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B3019656.png)
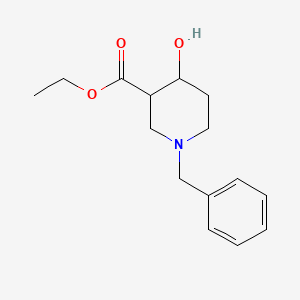
![3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3019659.png)
